
3-bromo-N-(cyanomethyl)-2-fluoro-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(cyanomethyl)-2-fluoro-N-phenylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes that play a crucial role in various cellular processes. This compound has gained significant attention in the scientific community due to its potential application in the treatment of cancer and other diseases.
Mecanismo De Acción
3-bromo-N-(cyanomethyl)-2-fluoro-N-phenylbenzamide acts as a potent and selective inhibitor of this compound enzymes. This compound enzymes play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this compound enzymes, this compound can disrupt these cellular processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound enzymes. This compound enzymes are involved in various signaling pathways and can modulate the activity of other enzymes and proteins. Therefore, the inhibition of this compound enzymes by this compound can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-N-(cyanomethyl)-2-fluoro-N-phenylbenzamide in lab experiments are its potent and selective inhibition of this compound enzymes and its potential application in the treatment of cancer and other diseases. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on 3-bromo-N-(cyanomethyl)-2-fluoro-N-phenylbenzamide. One direction is to explore its potential application in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential application in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects to determine its safety and efficacy for clinical use.
Métodos De Síntesis
The synthesis of 3-bromo-N-(cyanomethyl)-2-fluoro-N-phenylbenzamide involves the reaction of 2-fluoro-3-nitrobenzoic acid with thionyl chloride to form 2-fluoro-3-nitrobenzoyl chloride. This intermediate is then reacted with N-cyanomethyl-N-phenylamine in the presence of potassium carbonate and copper powder to yield the desired product.
Aplicaciones Científicas De Investigación
The potential application of 3-bromo-N-(cyanomethyl)-2-fluoro-N-phenylbenzamide in scientific research is vast. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound can also induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-bromo-N-(cyanomethyl)-2-fluoro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O/c16-13-8-4-7-12(14(13)17)15(20)19(10-9-18)11-5-2-1-3-6-11/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYKBNCAOWDPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)C2=C(C(=CC=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2507348.png)
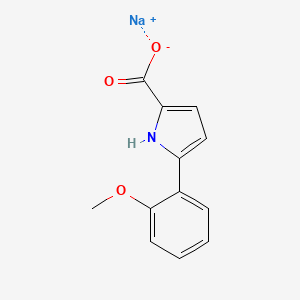
![5-[3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazol-5-yl]-4-cyclohexyl-4h-1,2,4-triazole-3-thiol](/img/structure/B2507351.png)
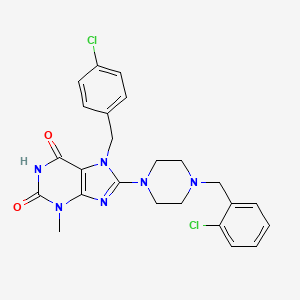
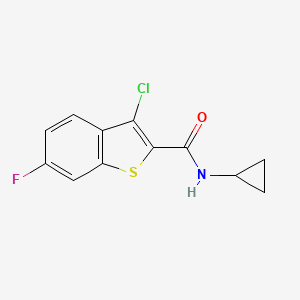
![N-(3-methoxypropyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507355.png)
![2-benzamido-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2507356.png)
![2-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2507359.png)
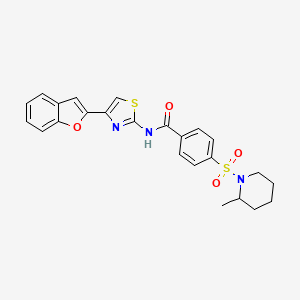
![3-cyclopropyl-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2507361.png)
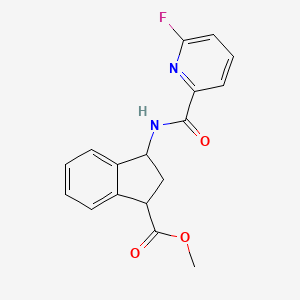
![Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate](/img/structure/B2507363.png)

